ARN-3236 is a potent and selective small-molecule inhibitor of salt-inducible kinase 2 (SIK2). [, ] SIK2 belongs to the AMPK family of kinases and is involved in various cellular processes, including cell cycle regulation, gene transcription, and inflammatory responses. [, ] ARN-3236 exhibits high selectivity for SIK2, demonstrating minimal activity against a panel of over 456 other kinases. [] This selectivity makes it a valuable tool for investigating the specific roles of SIK2 in various biological contexts.
The compound 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic molecule that belongs to the class of pyrrolo[2,3-b]pyridines. This class is notable for its diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound features a pyrrolo[2,3-b]pyridine core substituted with a 2,4-dimethoxyphenyl group and a thiophene moiety, which may enhance its pharmacological properties.
The synthesis and characterization of this compound are rooted in established methodologies for creating pyrrolo[2,3-b]pyridines. Research articles have documented various synthetic routes and biological evaluations that highlight the significance of these derivatives in drug discovery and development .
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. Its classification can be further delineated as follows:
The synthesis of 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions that integrate various organic transformations. Common methods include:
The synthetic pathway often begins with the preparation of a suitable pyrrole precursor, followed by cyclization reactions that yield the desired pyrrolo[2,3-b]pyridine framework. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine can be depicted as follows:
Key structural data include:
The compound exhibits reactivity typical of pyrrolo[2,3-b]pyridines:
Reactions are generally carried out under controlled conditions using solvents such as dichloromethane or ethanol, with catalysts like palladium or nickel salts when necessary .
The mechanism by which 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine exerts its biological effects is likely multifaceted:
Experimental studies have shown that derivatives within this class possess significant anticancer activity against various cell lines, indicating their potential as therapeutic agents .
The physical properties include:
Chemical properties encompass:
Relevant data from spectral analysis confirm these properties through characteristic peaks corresponding to functional groups .
The compound shows promise in several scientific applications:
Pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged bicyclic heterocyclic scaffold characterized by a fused pyrrole and pyridine ring system. This structure is isosteric with purine, enabling its function as an ATP mimetic in biological systems [5]. The nitrogen atom at position 1 (pyrrolic NH) confers hydrogen-bond-donating capability, while N⁺ in the pyridine ring serves as a hydrogen-bond acceptor. This dual functionality facilitates interactions with kinase hinge regions, making it a versatile pharmacophore in drug design [6] [10]. Substituents at the C3 and C4 positions significantly influence electronic distribution and molecular planarity, thereby modulating target binding affinity and selectivity. The compound 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine exemplifies strategic C3/C4 functionalization, where aromatic groups enhance π-stacking interactions within hydrophobic enzyme pockets [4] [10].
Table 1: Core Heterocyclic Scaffolds in Kinase Inhibition
Heterocycle | Bioisostere For | Key Interactions | Example Drugs |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Purine | H-donor/acceptor; π-stacking | Vemurafenib, ARN-3236 |
Quinazoline | Pyrimidine | H-acceptor; hydrophobic binding | Gefitinib |
Indole | Tryptophan | H-donor; cation-π | Sunitinib |
Functionalized pyrrolo[2,3-b]pyridines exhibit diverse therapeutic activities, prominently in oncology. Vemurafenib, a B-Raf inhibitor containing this scaffold, is clinically approved for BRAF-mutant melanoma [5]. The scaffold’s pharmacological relevance extends to:
The molecular design of ARN-3236 integrates two distinct aromatic systems to exploit complementary binding interactions:
Table 2: Impact of C4 Substituents on Kinase Inhibition (SIK2 IC₅₀)
C4 Substituent | SIK2 IC₅₀ (nM) | Selectivity vs. PKA |
---|---|---|
Thiophen-3-yl | 8.2 | >500-fold |
Pyridin-4-yl | 215 | 12-fold |
Phenyl | 98 | 45-fold |
Furyl | 167 | 20-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7